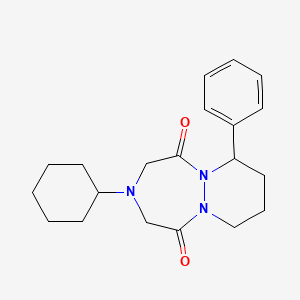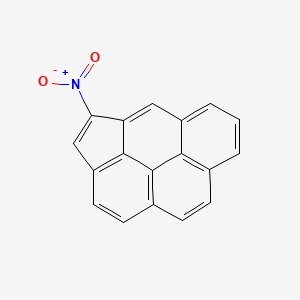
Cyclopenta(cd)pyrene, 4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta(cd)pyrene, 4-nitro- is an organic compound with the molecular formula C18H9NO2. It is a derivative of cyclopenta(cd)pyrene, which is a polycyclic aromatic hydrocarbon (PAH).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta(cd)pyrene, 4-nitro- typically involves the nitration of cyclopenta(cd)pyrene. One common method is the reaction of cyclopenta(cd)pyrene with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually include controlled temperature and time to ensure the selective nitration at the desired position .
Industrial Production Methods
Industrial production of cyclopenta(cd)pyrene, 4-nitro- may involve large-scale nitration processes, where cyclopenta(cd)pyrene is treated with nitrating agents under optimized conditions to achieve high yield and purity. The process may include steps such as purification and crystallization to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopenta(cd)pyrene, 4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation products may include quinones and other oxygenated derivatives.
Reduction: Reduction typically yields amino derivatives.
Substitution: Substitution reactions can produce a variety of functionalized cyclopenta(cd)pyrene derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopenta(cd)pyrene, 4-nitro- has several scientific research applications:
Environmental Science: It is studied for its role as a pollutant and its impact on environmental health.
Toxicology: Research focuses on its mutagenic and carcinogenic properties, as it is a derivative of PAHs, which are known to be harmful.
Chemistry: It is used as a model compound to study the reactivity and properties of nitro-substituted PAHs.
Biology and Medicine: Investigations into its biological effects and potential therapeutic applications are ongoing.
Wirkmechanismus
The mechanism of action of cyclopenta(cd)pyrene, 4-nitro- involves its interaction with biological molecules. The nitro group can undergo metabolic activation to form reactive intermediates, which can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The compound’s molecular targets include enzymes involved in metabolic activation and detoxification pathways .
Vergleich Mit ähnlichen Verbindungen
Cyclopenta(cd)pyrene, 4-nitro- can be compared with other nitro-substituted PAHs, such as:
Nitropyrene: Another nitro-substituted PAH with similar mutagenic properties.
Nitrofluoranthene: Known for its environmental persistence and toxicity.
Nitrobenzo(a)pyrene: A well-studied compound with significant carcinogenic potential.
Cyclopenta(cd)pyrene, 4-nitro- is unique due to its specific structure and the position of the nitro group, which influences its reactivity and biological effects .
Eigenschaften
CAS-Nummer |
102859-52-9 |
|---|---|
Molekularformel |
C18H9NO2 |
Molekulargewicht |
271.3 g/mol |
IUPAC-Name |
2-nitropentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),2,4(17),5,7(16),8,10(15),11,13-nonaene |
InChI |
InChI=1S/C18H9NO2/c20-19(21)15-9-13-7-6-11-5-4-10-2-1-3-12-8-14(15)17(13)18(11)16(10)12/h1-9H |
InChI-Schlüssel |
SQAFYTHBQZQFLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=C4C(=CC5=C4C3=C(C=C2)C=C5)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


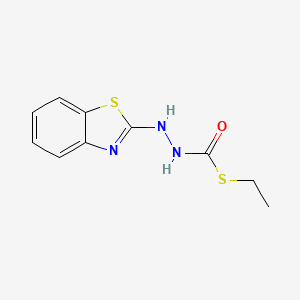
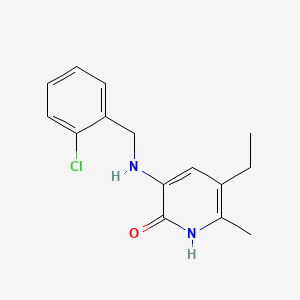

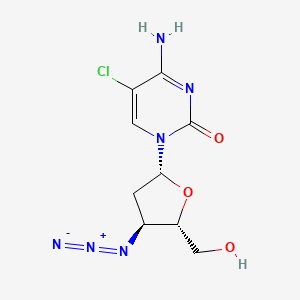


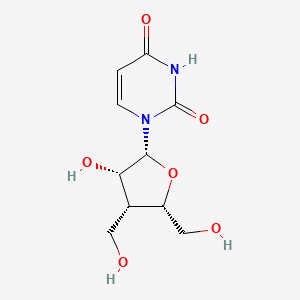

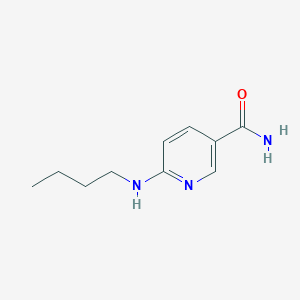
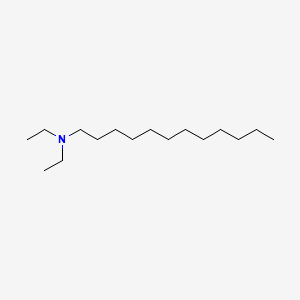


![6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12801878.png)
